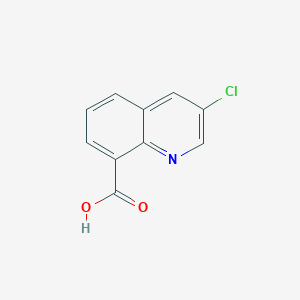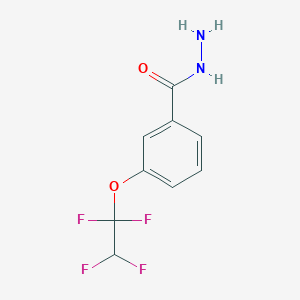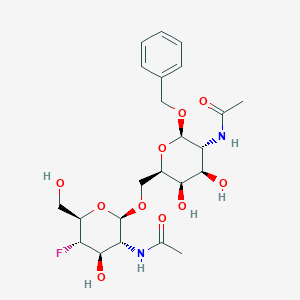
2-メトキシ-3-(トリフルオロメチル)ピリジン
概要
説明
2-Methoxy-3-(trifluoromethyl)pyridine is a heterocyclic compound with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a pyridine ring. It is commonly used as a building block in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .
科学的研究の応用
2-Methoxy-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
Target of Action
It’s known that trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity .
Mode of Action
It’s known that trifluoromethyl-substituted pyridine derivatives have been utilized in the synthesis of fluazinam , which suggests that they may interact with their targets in a similar manner.
Biochemical Pathways
It’s known that trifluoromethyl-substituted pyridine derivatives have been utilized in the synthesis of fluazinam , which suggests that they may affect similar biochemical pathways.
Result of Action
It’s known that trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity , suggesting that they may have a significant impact at the molecular and cellular levels.
準備方法
化学反応の分析
2-Methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridine derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
2-Methoxy-3-(trifluoromethyl)pyridine can be compared with other similar compounds such as:
- 2-Methoxy-5-(trifluoromethyl)aniline
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
These compounds share the trifluoromethyl group but differ in other substituents, leading to variations in their chemical properties and applications. The unique combination of the methoxy and trifluoromethyl groups in 2-Methoxy-3-(trifluoromethyl)pyridine contributes to its distinct reactivity and utility in various fields .
特性
IUPAC Name |
2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAZZVQVJJXPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923914 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121643-44-5 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 2-methoxy-3-(trifluoromethyl)pyridine and what molecular information do they provide?
A: The study employed Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and nuclear magnetic resonance (NMR) spectroscopy to characterize 2-methoxy-3-(trifluoromethyl)pyridine. []
- FT-IR and FT-Raman: These techniques provide information about the vibrational modes of the molecule, which are related to the types of chemical bonds present and the overall molecular structure. The study specifically analyzed the spectra in the regions of 3500–400 cm-1 (FT-IR) and 3500–100 cm-1 (FT-Raman). []
- NMR (1H and 13C): NMR spectroscopy provides details about the electronic environment of individual hydrogen and carbon atoms within the molecule. This data helps determine the arrangement of atoms and functional groups within the 2-methoxy-3-(trifluoromethyl)pyridine molecule. []
Q2: How was computational chemistry used to complement the experimental spectroscopic analysis of 2-methoxy-3-(trifluoromethyl)pyridine?
A: Density functional theory (DFT), using the B3LYP and LSDA methods with the 6-311++G(d,p) basis set, was employed to calculate various molecular properties of 2-methoxy-3-(trifluoromethyl)pyridine. [] These calculations provided insights into:
- Molecular structure: Determination of bond lengths, bond angles, and the overall three-dimensional shape of the molecule. []
- Vibrational frequencies: Prediction of the fundamental vibrational frequencies, which can be compared to experimental IR and Raman spectra for validation and assignment of vibrational modes. []
- Infrared intensities and Raman activities: Calculation of these properties aids in understanding the intensity patterns observed in the experimental spectra. []
- Molecular electrostatic potential (MEP): Mapping the MEP helps visualize the distribution of electron density in the molecule, which can be used to predict reactivity and intermolecular interactions. []
- Thermodynamic properties: Calculation of thermodynamic parameters such as standard heat capacities, entropy, and enthalpy changes at different temperatures can provide information on the stability and behavior of the molecule under various conditions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)





![[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate](/img/structure/B55254.png)



